REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]2[cH:6][cH:7][c:8]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:9][c:10]2[cH:11][cH:12][cH:13]1>>[NH2:1][c:4]1[c:5]2[cH:6][cH:7][c:8]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:9][c:10]2[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)c1ccc2c([N+](=O)[O-])cccc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc2c([N+](=O)[O-])cccc2c1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc2c(N)cccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |